molecular formula C19H18N4O4 B2908962 methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate CAS No. 880812-06-6

methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate

Cat. No.: B2908962
CAS No.: 880812-06-6
M. Wt: 366.377
InChI Key: JBYZXWDDPGCMPJ-UHFFFAOYSA-N
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Description

methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazinone moiety, which is a tricyclic structure containing nitrogen atoms, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate typically involves multiple steps, starting with the preparation of the benzotriazinone core. One common method involves the reaction of 4-aminobenzoic acid with butanoyl chloride to form 4-(butanoylamino)benzoic acid. This intermediate is then reacted with 4-oxo-1,2,3-benzotriazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzotriazinone or benzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate exerts its effects involves interactions with specific molecular targets. The benzotriazinone moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate: Similar structure with a longer aliphatic chain.

    Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate: Features a different substitution pattern on the benzotriazinone ring.

Uniqueness

methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate is unique due to its specific substitution pattern and the presence of both benzotriazinone and benzoate moieties.

Properties

IUPAC Name

methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-27-19(26)13-8-10-14(11-9-13)20-17(24)7-4-12-23-18(25)15-5-2-3-6-16(15)21-22-23/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYZXWDDPGCMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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